molecular formula C17H20Br2N2 B047629 4,4'-Methylenebis(2-bromo-6-ethylaniline) CAS No. 114309-89-6

4,4'-Methylenebis(2-bromo-6-ethylaniline)

Cat. No. B047629
M. Wt: 412.2 g/mol
InChI Key: CZVFHRQQSOPGSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

'4,4'-Methylenebis(2-bromo-6-ethylaniline)' is a chemical compound that belongs to the family of substituted anilines. It is a widely used intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. This compound is also known as 'Methylene Bis(2-ethyl-6-bromoaniline)' or 'MBBA.'

Mechanism Of Action

The mechanism of action of '4,4'-Methylenebis(2-bromo-6-ethylaniline)' is not yet fully understood. However, it is believed that this compound interacts with the target molecule through hydrogen bonding and van der Waals forces. These interactions lead to the formation of stable complexes between the compound and the target molecule, resulting in its biological activity.

Biochemical And Physiological Effects

Studies have shown that '4,4'-Methylenebis(2-bromo-6-ethylaniline)' has several biochemical and physiological effects. It has been reported to exhibit antimicrobial, antioxidant, and anti-inflammatory activities. Additionally, this compound has shown promising results in the treatment of cancer and other diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using '4,4'-Methylenebis(2-bromo-6-ethylaniline)' in lab experiments is its versatility. It can be used as a starting material in the synthesis of various organic compounds and as an intermediate in the synthesis of drugs. However, one of the limitations of using this compound is its toxicity. It can cause skin irritation, eye irritation, and respiratory problems if not handled properly.

Future Directions

There are several future directions for the research on '4,4'-Methylenebis(2-bromo-6-ethylaniline).' One of the most promising areas is the development of new drugs using this compound as an intermediate. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in various fields, including medicine, agriculture, and materials science.
Conclusion:
In conclusion, '4,4'-Methylenebis(2-bromo-6-ethylaniline)' is a versatile compound with various scientific research applications. It has shown promising results in the fields of pharmaceuticals, materials science, and agriculture. Further research is needed to fully understand its mechanism of action and potential applications in various fields.

Synthesis Methods

The synthesis of '4,4'-Methylenebis(2-bromo-6-ethylaniline)' can be achieved through several methods. One of the most commonly used methods is the reaction between 2-bromo-6-ethylaniline and formaldehyde in the presence of a strong acid catalyst. The reaction results in the formation of '4,4'-Methylenebis(2-bromo-6-ethylaniline)' as a white solid.

Scientific Research Applications

'4,4'-Methylenebis(2-bromo-6-ethylaniline)' has gained significant attention in scientific research due to its versatile properties. It has been used as a starting material in the synthesis of various organic compounds, including dyes and pigments. Additionally, this compound has shown promising results in the field of pharmaceuticals, where it has been used as an intermediate in the synthesis of various drugs.

properties

CAS RN

114309-89-6

Product Name

4,4'-Methylenebis(2-bromo-6-ethylaniline)

Molecular Formula

C17H20Br2N2

Molecular Weight

412.2 g/mol

IUPAC Name

4-[(4-amino-3-bromo-5-ethylphenyl)methyl]-2-bromo-6-ethylaniline

InChI

InChI=1S/C17H20Br2N2/c1-3-12-6-10(8-14(18)16(12)20)5-11-7-13(4-2)17(21)15(19)9-11/h6-9H,3-5,20-21H2,1-2H3

InChI Key

CZVFHRQQSOPGSI-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC(=C1)CC2=CC(=C(C(=C2)Br)N)CC)Br)N

Canonical SMILES

CCC1=C(C(=CC(=C1)CC2=CC(=C(C(=C2)Br)N)CC)Br)N

synonyms

2,2'-Dibromo-6,6'-diethyl[4,4'-methylenedianiline]

Origin of Product

United States

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